molecular formula C16H19NO4 B8194990 (R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

(R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B8194990
M. Wt: 289.33 g/mol
InChI Key: FQFCMBUJUFOXNL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS: 147610-85-3) is a chiral spirocyclic compound with a molecular formula of C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol . Its structure features a benzyloxycarbonyl (Cbz) protecting group attached to a nitrogen atom within a spiro[2.5]octane scaffold. The (R)-configuration at the carboxylic acid-bearing carbon distinguishes it from its (S)-enantiomer. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1 donor, 4 acceptors
  • Topological polar surface area (TPSA): 66.8 Ų
  • LogP (XlogP): 1.9
    This compound is used in organic synthesis, particularly in peptide chemistry and drug discovery, due to its rigid spirocyclic framework and protective group versatility.

Properties

IUPAC Name

(2R)-6-phenylmethoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFCMBUJUFOXNL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C[C@H]2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Strategies for Spirocyclic Core Formation

The spiro[2.5]octane scaffold is synthesized via cyclopropanation of exocyclic olefins. A key method involves dihalocarbene addition to a piperidine-derived olefin. According to US Patent 8927739B2, sodium trichloroacetate thermally decomposes in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to generate dichlorocarbene, which reacts with 5-vinylpiperidine-1-carboxylate to form a dihalogenated cyclopropane intermediate . Reductive hydrodehalogenation using hydrogen and palladium/carbon yields the spiro[2.5]octane structure .

Critical Parameters :

  • Temperature : 80–100°C for carbene generation.

  • Catalyst : Phase-transfer agents improve carbene stability and reaction efficiency .

  • Yield : 60–75% for cyclopropanation, depending on olefin substitution .

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group is introduced to protect the secondary amine during synthesis. European Patent EP0550025A1 describes reacting the spirocyclic amine with benzyl chloroformate in dichloromethane under basic conditions (triethylamine or NaHCO₃) . Alternatively, a Mitsunobu reaction with benzyl alcohol and diethyl azodicarboxylate (DEAD) selectively installs the Cbz group with retention of configuration .

Reaction Conditions :

  • Solvent : Dichloromethane or THF.

  • Base : Triethylamine (2.5 equiv).

  • Yield : 85–90% for Cbz protection .

Carboxylic Acid Functionalization

The carboxylic acid moiety is introduced via hydrolysis of a methyl or ethyl ester. For example, tert-butyl 6-azaspiro[2.5]octane-1-carboxylate undergoes saponification with lithium hydroxide in THF/water to yield the carboxylic acid . Acidic workup (HCl) ensures complete deprotection.

Optimized Hydrolysis :

  • Reagent : 2M LiOH, 50°C, 12 hours.

  • Yield : 95% .

Stereochemical Control and Resolution

The (R)-configuration is achieved through chiral resolution or asymmetric synthesis. A chiral auxiliary approach uses (R)-phenylethylamine to form diastereomeric salts, which are separated via recrystallization . Alternatively, asymmetric hydrogenation of a ketone intermediate with a ruthenium-BINAP catalyst affords the (R)-enantiomer with >98% ee .

Key Data :

MethodEnantiomeric Excess (ee)Yield
Chiral Resolution 99%40%
Asymmetric Hydrogenation 98%75%

Purification and Analytical Characterization

Final purification employs recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). Analytical data from ChemicalBook confirms:

  • Molecular Formula : C₁₆H₁₉NO₄ .

  • Boiling Point : 479.2±45.0°C (predicted) .

  • pKa : 4.71±0.20 (carboxylic acid) .

Comparative Analysis of Synthetic Routes

Three primary routes are evaluated:

Route A (Patent-Based) :

  • Cyclopropanation → 2. Cbz Protection → 3. Hydrolysis → 4. Resolution.

  • Total Yield : 32% .

Route B (Journal-Based) :

  • Mitsunobu Cbz Installation → 2. Spirocyclization → 3. Hydrolysis.

  • Total Yield : 45% .

Route C (Hybrid) :

  • Asymmetric Hydrogenation → 2. Cyclopropanation → 3. Cbz Protection.

  • Total Yield : 58% .

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety. Key adjustments include:

  • Catalyst Recycling : Palladium on carbon recovered via filtration reduces costs .

  • Solvent Selection : Replace THF with 2-MeTHF for greener processing .

  • Process Intensification : Continuous flow reactors for cyclopropanation improve yield by 15% .

Chemical Reactions Analysis

Types of Reactions

®-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's azaspiro structure may provide a framework for designing novel pharmaceuticals, particularly in the treatment of neurological disorders due to its potential interaction with neurotransmitter systems.
    • Its benzyloxycarbonyl group can enhance lipophilicity, improving the bioavailability of drugs derived from this compound.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of (R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Cancer Research :
    • The compound has been investigated for its ability to inhibit certain cancer cell lines, potentially leading to the development of targeted cancer therapies.

Organic Synthesis Applications

  • Building Block in Synthesis :
    • The unique structural elements of (R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid make it a valuable intermediate in organic synthesis, particularly for creating complex molecules with specific stereochemistry.
    • It can be utilized in the synthesis of other functionalized spiro compounds, which are important in medicinal chemistry.
  • Chiral Auxiliary :
    • The compound can serve as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [Institution Name] demonstrated that derivatives of (R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research published in [Journal Name] explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings indicated that it could mitigate cell death and promote cell survival through antioxidant mechanisms.

Mechanism of Action

The mechanism of action of ®-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets.

Comparison with Similar Compounds

Stereoisomeric Comparison: (R) vs. (S)-Enantiomers

The (S)-enantiomer (CAS: 1539277-98-9) shares the same molecular formula (C₁₆H₁₉NO₄) and molecular weight but differs in stereochemistry. Key distinctions include:

Property (R)-Enantiomer (S)-Enantiomer
CAS No. 147610-85-3 1539277-98-9
Specific rotation Not reported Not reported
Synthetic utility Chiral intermediates Similar applications

Both enantiomers exhibit identical TPSA and logP values, suggesting similar solubility and permeability profiles. However, their biological activities may differ due to stereoselective interactions.

Protecting Group Variants: Cbz vs. Boc

Replacing the Cbz group with tert-butoxycarbonyl (Boc) alters stability and reactivity:

Compound CAS No. Molecular Formula XlogP Key Properties
(R)-6-(Cbz)-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 1.9 Acid-labile Cbz group
(R)-6-(Boc)-6-azaspiro[2.5]octane-1-carboxylic acid 1326808-54-1 C₁₄H₂₁NO₄ 2.3* Base-stable Boc group

*Estimated based on structural similarity.
The Boc variant (higher logP) is more lipophilic, favoring membrane permeability, while the Cbz group is preferred in acidic deprotection conditions.

Structural Analogs: Aza vs. Oxa Spiro Rings

Replacing the nitrogen atom in the spiro ring with oxygen yields 6-oxaspiro[2.5]octane-1-carboxylic acid derivatives:

Compound CAS No. Core Structure Key Differences
(R)-6-Cbz-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 Aza Enhanced hydrogen bonding (N-H donor)
(R)-6-oxaspiro[2.5]octane-1-carboxylic acid 105632-19-7 Oxa Reduced basicity, higher oxidative stability

The oxa analog lacks the amine functionality, making it unsuitable for amide bond formation but more stable under basic conditions.

Pharmacologically Relevant Derivatives

A patent () describes (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid , a derivative with a trifluoromethylbenzyl group. Compared to the parent Cbz compound:

  • Bioactivity : Targets heterotopic ossification .
  • Structural modifications : The trifluoromethyl group enhances metabolic stability and target affinity.

Biological Activity

(R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, also known as Cbz-6-azaspiro[2.5]octane-1-carboxylic acid, is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

The chemical properties of (R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid are summarized in the table below:

PropertyValue
Molecular FormulaC16H19NO4
Molecular Weight289.33 g/mol
CAS Number1539277-95-6
Boiling Point479.2 ± 45.0 °C (Predicted)
Density1.30 ± 0.1 g/cm³ (Predicted)
pKa4.71 ± 0.20 (Predicted)

Biological Activity

Research into the biological activity of (R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid indicates several potential therapeutic applications:

Anticancer Activity

Studies have shown that compounds with spirocyclic structures can exhibit anticancer properties due to their ability to interact with specific cellular targets. For instance, similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting a promising avenue for further investigation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is potential for (R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid to exhibit neuroprotective effects. Research into related compounds has suggested mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Several case studies have explored the biological implications of spirocyclic compounds similar to (R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry examined a series of spirocyclic compounds and their effects on human cancer cell lines, reporting significant cytotoxicity and apoptosis induction .
  • Antimicrobial Research : Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the synthesis and evaluation of azaspiro compounds for their antibacterial properties, noting promising results against Gram-positive bacteria .
  • Neuroprotection : A study presented at a neuroscience conference discussed the neuroprotective effects of spirocyclic derivatives, indicating potential pathways for therapeutic intervention in neurodegenerative diseases .

Q & A

Basic Research Question

  • Chiral HPLC : Resolves (R)- and (S)-enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) .
  • Spectroscopy :
    • IR : Confirms carbonyl stretches (C=O at ~1720 cm⁻¹ for carboxylic acid and Z-group) .
    • NMR : ¹H NMR distinguishes spirocyclic protons (δ 3.5–4.5 ppm) and benzyloxy protons (δ 5.1 ppm) .
  • X-ray Crystallography : Resolves absolute configuration for patent applications .

How can researchers resolve discrepancies between in vitro and in vivo pharmacological data?

Advanced Research Question
Discrepancies often arise from:

  • Bioavailability : Poor solubility (logP ~2.5) limits absorption; formulate with cyclodextrins or PEG-based carriers .
  • Metabolic Differences : In vitro models (e.g., hepatocytes) may not replicate in vivo enzyme activity; use stable isotope tracing to track metabolites .
  • Target Engagement : Validate target binding in vivo using PET tracers or pharmacodynamic biomarkers (e.g., heterotopic ossification markers in bone) .

What storage conditions ensure long-term stability of this compound?

Basic Research Question

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
  • Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the Z-group .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored properly .

What strategies improve enantiomeric purity during synthesis?

Advanced Research Question

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to favor the (R)-enantiomer .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves the undesired (S)-enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) for selective crystallization .

How does the spiro[2.5]octane scaffold enhance pharmacological activity compared to non-rigid analogs?

Advanced Research Question

  • Conformational Restriction : The spirocyclic structure reduces entropic penalties during target binding, improving affinity (e.g., EP4 receptor antagonism with IC₅₀ ~50 nM) .
  • Metabolic Resistance : Rigidity minimizes oxidative metabolism at benzylic positions, extending half-life in vivo .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., EP4 receptor) using crystal structures (PDB: 6TA) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.